4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
Overview
Description
4-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a chemical compound with the molecular formula C15H14N2O . It forms chains in the [001] direction in the monoclinic crystal, through N—H O hydrogen bonding . The chains are associated via O—H (ring) and C—H (ring) interactions involving one phenyl ring and the benzene ring of the benzodiazepine as acceptors .
Molecular Structure Analysis
In the molecular structure, the dihedral angle between the C1–C6 and C10–C15 rings is 42.57 (5), while the angle between the former and the C17–C22 ring is 81.24 (4) . A puckering analysis of the seven-membered diazepine ring yielded parameters q2 = 0.992 (1) A, q3 = 0.183 (1) A, ’2 = 11.81 (6) and ’3 = 98.4 (3), for a total puckering amplitude of 1.009 (1) A .Scientific Research Applications
Antiproliferative Activity in Cancer Cells
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: has been investigated for its potential as an anti-cancer agent. In a study, it was evaluated for antiproliferative activity against several cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells . Researchers are intrigued by its ability to inhibit cell growth and explore its potential as a novel therapeutic agent.
Mechanism of Action
Target of Action
1,5-benzodiazepine derivatives, a class to which this compound belongs, have been used as therapeutics for viral infection, cardiovascular disorder, and as antimicrobial agents against some microorganisms . They are active against peptide hormones and potassium blockers .
Mode of Action
It’s known that 1,5-benzodiazepine derivatives interact with their targets through hydrogen bonding . The compound forms chains in the crystal structure through N—H O hydrogen bonding .
Biochemical Pathways
It’s known that 1,5-benzodiazepine derivatives have diverse biological activities and are employed as intermediates for the synthesis of several heterocyclic compounds .
Result of Action
It’s known that 1,5-benzodiazepine derivatives have been used as therapeutics for various conditions, suggesting they have significant biological effects .
properties
IUPAC Name |
2-phenyl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15-10-14(11-6-2-1-3-7-11)16-12-8-4-5-9-13(12)17-15/h1-9,14,16H,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSKHLEGJWMBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408985 | |
Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
CAS RN |
16442-58-3 | |
Record name | 4-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.